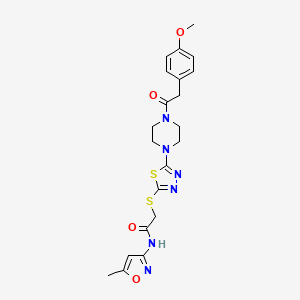
2-(3-Phenylpropanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenylpropanamido)benzoic acid is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 . It is a powder in physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Phenylpropanamido)benzoic acid is 1S/C16H15NO3/c18-15(11-10-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) . This indicates the presence of a benzene ring, a carboxylic acid group, and an amide group in the molecule.Physical And Chemical Properties Analysis
2-(3-Phenylpropanamido)benzoic acid is a powder in physical form . It is stored at room temperature . The compound has a molecular weight of 269.3 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
- Targeting Acetylcholinesterase (AChE) : Several imides and amides of p-aminobenzoic acid have been evaluated for their activity against AChE. Schiff bases, including compounds derived from 2-(3-phenylpropanamido)benzoic acid, show promise in treating learning and memory-related conditions .
Cancer Research and Anti-Angiogenic Effects
- VEGFR-2 Inhibition : Screening of compounds revealed that N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide , a derivative of 2-(3-phenylpropanamido)benzoic acid, exhibits potent in vitro VEGFR-2 inhibitory effects. This property is crucial in cancer research and anti-angiogenic therapies .
Metabolic Disorders and Glucose Regulation
- PPARγ Agonist Activity : Some derivatives of 2-(3-phenylpropanamido)benzoic acid, such as 2-cyanoprop-2-yl 3-phenoxybenzoate , activate peroxisome proliferator-activated receptor γ (PPARγ). PPARγ plays a role in glucose homeostasis and metabolic disorders .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
2-(3-phenylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(11-10-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOIKDHVQKNPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropanamido)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



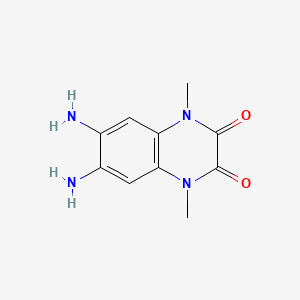
![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)
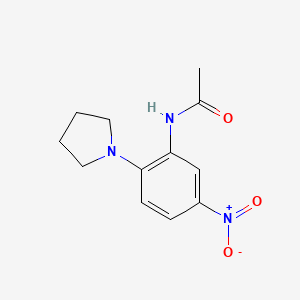
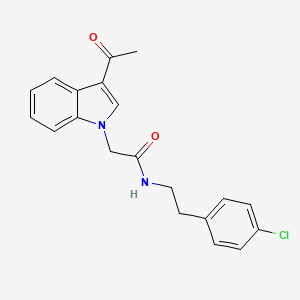
![N-1,3-benzodioxol-5-yl-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2663471.png)

![Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2663477.png)
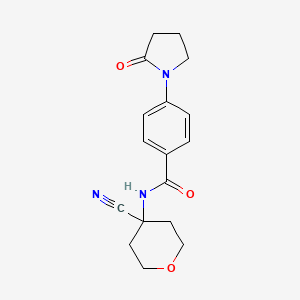
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2663480.png)


